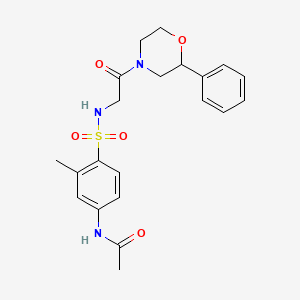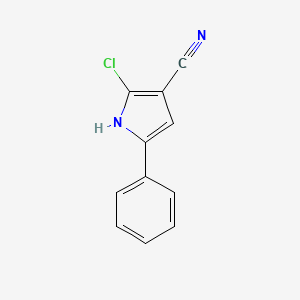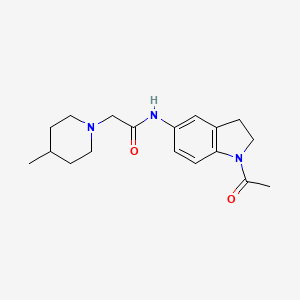
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a complex organic compound characterized by a chlorinated phenoxy group and a trifluoromethylated pyridyl group linked via an azetidine moiety. This compound is significant in medicinal chemistry due to its potential biological activities and utility in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone, a multi-step synthesis approach is typically employed:
Preparation of 4-Chlorophenoxyacetyl Chloride: : React 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine under anhydrous conditions to form 4-chlorophenoxyacetyl chloride.
Formation of Azetidin-1-yl Ethylamine: : Synthesize the azetidine ring by reacting ethylenediamine with ethylene oxide under pressure.
Coupling Reaction: : Combine 4-chlorophenoxyacetyl chloride with 3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-amine under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and efficiency. The use of continuous flow reactors can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions at the azetidine moiety or the aromatic rings.
Reduction: : Reduction reactions are less common but can occur under specific conditions to modify the pyridyl or phenoxy groups.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogenating agents like chlorine (Cl2) or bromine (Br2), and nucleophiles like hydroxide ions (OH-).
Major Products Formed
The major products from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while substitution might introduce different functional groups to the aromatic rings.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: : Utilized as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Explored for its potential therapeutic effects, particularly in targeting diseases related to its biological activities.
Industry: : Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or proteins that it may inhibit or activate.
Pathways: : The compound may interfere with signaling pathways, metabolic processes, or other cellular functions relevant to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-(pyridin-2-yl)azetidin-1-yl)ethanone
2-(4-Bromophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
Uniqueness
What sets 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone apart is its combination of a chlorinated phenoxy group with a trifluoromethylated pyridyl group, which provides unique electronic and steric properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-11-4-6-12(7-5-11)25-10-16(24)23-8-13(9-23)26-15-3-1-2-14(22-15)17(19,20)21/h1-7,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPXEHPNPSUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2385084.png)
![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)

![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)

![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)
